Cyclobenzaprine N-|A-D-Glucuronide
Description
Contextualizing Cyclobenzaprine (B1214914) Metabolism: An Overview of Biotransformation Pathways
Cyclobenzaprine, a centrally acting skeletal muscle relaxant, undergoes extensive biotransformation in the body, primarily in the liver. cymitquimica.com Its metabolism follows two main routes: Phase I oxidative reactions and Phase II conjugation reactions. cymitquimica.comaxios-research.com The oxidative pathway, principally N-demethylation to produce metabolites like norcyclobenzaprine, is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP1A2, and to a lesser degree, CYP2D6. cymitquimica.comaxios-research.comaxios-research.comveeprho.com
Following oral administration, cyclobenzaprine is well-absorbed but subject to significant first-pass metabolism, with a bioavailability reported between 33% and 55%. cymitquimica.com The compound also experiences enterohepatic circulation. cymitquimica.comaxios-research.com The ultimate elimination of cyclobenzaprine and its byproducts occurs mainly through the kidneys, with metabolites being excreted predominantly in the urine as water-soluble glucuronide conjugates. axios-research.comaxios-research.com Very little of the drug, approximately 1%, is excreted unchanged in the urine. axios-research.com
Significance of N-Glucuronide Metabolites in Xenobiotic Disposition
Glucuronidation represents the most common Phase II metabolic reaction for drugs and other foreign substances (xenobiotics). pharmaffiliates.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent addition of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. The resulting glucuronide conjugate is significantly more polar and water-soluble than the parent compound, which facilitates its elimination from the body via urine or bile. pharmaffiliates.comchemicalbook.com
N-glucuronidation, the formation of a glucuronide at a nitrogen atom, is a critical metabolic pathway for compounds containing primary, secondary, or tertiary amine groups. simsonpharma.com For many therapeutic agents with tertiary amines, such as tricyclic antidepressants and antihistamines, the formation of a quaternary ammonium-linked glucuronide is a key route of metabolic clearance in humans. simsonpharma.com This pathway is particularly noteworthy because its prevalence and the specific enzymes involved can differ significantly between species, with UGT1A4 and UGT2B10 being especially important for N-glucuronidation in humans. pharmaffiliates.com While most N-glucuronides are pharmacologically inactive and part of a detoxification process, the stability and reactivity of these metabolites are of scientific interest. pharmaffiliates.comchemsrc.com
Research Landscape of Cyclobenzaprine N-Glucuronide Studies
Research has firmly established that N-glucuronidation is a major metabolic fate for cyclobenzaprine in humans. Studies investigating the metabolism of ¹⁴C-labeled cyclobenzaprine in healthy volunteers identified two N-glucuronides as the major metabolites. In some pharmacokinetic studies, cyclobenzaprine N-glucuronide has been found to constitute up to 50% of the administered dose recovered in urine, highlighting its quantitative importance. axios-research.com The major urinary metabolite is identified as cyclobenzaprine-N-glucuronide. simsonpharmauat.comsoft-tox.org The investigation into this specific metabolite has been supported by the development of sophisticated analytical methods required for its detection and quantification in biological matrices. Furthermore, the deuterium-labeled analog, Cyclobenzaprine-N-Glucuronide-D3, has been synthesized to serve as an internal standard in pharmacokinetic research, enabling more precise analysis. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C26H30NO7+ |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium |
InChI |
InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1 |
InChI Key |
OMFPVFJFTFJOSO-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Formation and Enzymatic Pathways of Cyclobenzaprine N Glucuronide
UDP-Glucuronosyltransferase (UGT) Superfamily and N-Glucuronidation
The UGT enzyme family is responsible for the conjugation of glucuronic acid to a variety of substrates, including drugs, other foreign chemicals (xenobiotics), and endogenous compounds. nih.gov N-glucuronidation specifically refers to the attachment of glucuronic acid to a nitrogen atom within the substrate molecule. Several UGT isoforms have been identified as key players in the N-glucuronidation of tertiary amines like cyclobenzaprine (B1214914). researchgate.netnih.gov
Research has consistently identified UGT1A4 as a primary enzyme involved in the N-glucuronidation of cyclobenzaprine. researchgate.netnih.govnih.gov UGT1A4, predominantly expressed in the liver, is known to catalyze the N-glucuronidation of a wide array of compounds containing tertiary amine groups. genesight.comresearchgate.net Studies have demonstrated that UGT1A4 exhibits significant activity in the formation of Cyclobenzaprine N-Glucuronide. researchgate.netnih.gov In fact, UGT1A4 is considered one of the main UGT isoforms responsible for the metabolism of numerous tertiary amine drugs. nih.gov
Alongside UGT1A4, UGT2B10 is another critical enzyme in the N-glucuronidation of cyclobenzaprine. researchgate.netnih.govnih.gov UGT2B10 also demonstrates a significant capacity for metabolizing tertiary amines. nih.gov Studies have shown that UGT2B10 is a key contributor to the formation of Cyclobenzaprine N-Glucuronide, often exhibiting high affinity for such substrates. researchgate.netnih.gov In some cases, UGT2B10 may even be the more important enzyme for the in vivo metabolism of certain compounds due to its higher affinity compared to UGT1A4. nih.gov
Mechanisms of Quaternary Ammonium-Linked N-Glucuronide Formation
The N-glucuronidation of a tertiary amine like cyclobenzaprine results in the formation of a quaternary ammonium-linked glucuronide. This occurs through the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the nitrogen atom of the tertiary amine. nih.govresearchgate.net This process converts the tertiary amine into a quaternary ammonium (B1175870) ion, which is then linked to the glucuronide moiety. The basic structure of a quaternary ammonium compound involves a central nitrogen atom bonded to four other groups. nih.gov The formation of this type of metabolite is a key step in the detoxification and elimination of many drugs containing tertiary amine structures. researchgate.netnih.govnih.gov
In Vitro Studies on Cyclobenzaprine N-Glucuronidation in Hepatic Systems
To understand the metabolic fate of cyclobenzaprine, researchers utilize in vitro systems that mimic the conditions of the human liver, the primary site of drug metabolism. researchgate.net
Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.govresearchgate.net Studies using HLMs have been instrumental in elucidating the N-glucuronidation of cyclobenzaprine. researchgate.netnih.gov These investigations have confirmed that cyclobenzaprine is indeed a substrate for N-glucuronidation in the human liver. researchgate.netnih.gov By incubating cyclobenzaprine with HLMs in the presence of the necessary cofactor UDPGA, researchers can measure the formation of Cyclobenzaprine N-Glucuronide. researchgate.netnih.gov These experiments have consistently shown that both UGT1A4 and UGT2B10, present in HLMs, are the primary enzymes responsible for this metabolic transformation. researchgate.netnih.gov
| Enzyme | Role in Cyclobenzaprine N-Glucuronidation | Key Findings |
| UGT1A4 | Primary enzyme | Demonstrates significant catalytic activity towards the N-glucuronidation of cyclobenzaprine. genesight.comresearchgate.netnih.gov |
| UGT2B10 | Primary enzyme | Exhibits high affinity for cyclobenzaprine and is a major contributor to its N-glucuronidation. researchgate.netnih.govnih.gov |
| UGT1A3 | Potential minor role | Implicated in the formation of quaternary ammonium-linked glucuronides of other compounds. nih.gov |
Hepatocyte Incubation Studies
While detailed studies utilizing intact hepatocytes for cyclobenzaprine metabolism are not extensively documented in the available literature, valuable insights have been derived from in vitro experiments using liver microsomes. Microsomes, which are vesicles formed from the endoplasmic reticulum of hepatocytes, contain the primary enzymes responsible for both Phase I and Phase II drug metabolism, including the UDP-glucuronosyltransferases (UGTs) that catalyze N-glucuronidation.
Studies with human liver microsomes have identified the specific UGT isoforms responsible for the N-glucuronidation of cyclobenzaprine as UGT1A4 and UGT2B10. drugbank.com In experiments with rat liver microsomes, various metabolites were identified, including desmethylcyclobenzaprine and cyclobenzaprine N-oxide, which are products of oxidative metabolism. researchgate.net Although these studies use a subcellular fraction rather than whole hepatocytes, they are crucial in pinpointing the enzymatic machinery involved in the biotransformation of cyclobenzaprine. researchgate.netnih.gov Hepatocytes as a complete system would also incorporate the influence of cellular uptake and efflux transporters, providing a more comprehensive picture of metabolic disposition. nih.gov
Species-Specific Differences in Cyclobenzaprine N-Glucuronidation Pathways
The N-glucuronidation of amines, particularly tertiary amines like cyclobenzaprine, is known to exhibit significant differences between species. e-lactancia.org This pathway is frequently observed in humans and non-human primates. e-lactancia.org For many tertiary amines, N-glucuronidation is a major metabolic route in humans, leading to the formation of quaternary ammonium-linked glucuronides. e-lactancia.org
While direct comparative studies detailing the N-glucuronidation of cyclobenzaprine across a wide range of laboratory animals are limited, general principles of drug metabolism suggest that variations are likely. For other compounds, N-glucuronidation shows strong species selectivity in vitro. For instance, studies on other N-glucuronidated compounds have shown different metabolite profiles between rats, dogs, humans, and non-human primates like the cynomolgus monkey. researchgate.netnih.gov Such differences can be quantitative, where the extent of glucuronidation varies, or qualitative, where certain species may lack the pathway altogether for a specific compound. e-lactancia.org The apparent absence of N-glucuronide metabolites in the urine of some animal species may not indicate a deficiency in this pathway, as these conjugates can also be excreted in the bile. e-lactancia.org
Relative Contribution of N-Glucuronidation versus Oxidative Metabolism in Cyclobenzaprine Biotransformation
Cyclobenzaprine is subject to extensive metabolism through two primary competing pathways: oxidative metabolism (Phase I) and N-glucuronidation (Phase II). drugbank.com
The main oxidative pathway is N-demethylation, which produces the metabolite desmethylcyclobenzaprine. drugbank.com This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2, with a minor contribution from CYP2D6. drugbank.comnih.gov This N-demethylated product has been described as a major metabolite. drugbank.comnih.gov
The table below summarizes the key enzymes involved in the primary metabolic pathways of cyclobenzaprine.
| Metabolic Pathway | Key Enzymes | Resulting Metabolite |
|---|---|---|
| N-Glucuronidation (Conjugation) | UGT1A4, UGT2B10 | Cyclobenzaprine N-β-D-Glucuronide |
| N-Demethylation (Oxidation) | CYP3A4, CYP1A2, CYP2D6 (minor) | Desmethylcyclobenzaprine |
Analytical Methodologies for Cyclobenzaprine N Glucuronide Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are the cornerstone for separating complex mixtures, making them indispensable for analyzing drug metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of cyclobenzaprine (B1214914) and its metabolites. Several HPLC methods have been developed and validated for the determination of cyclobenzaprine in various matrices, including pharmaceutical formulations and biological fluids. alliedacademies.orgresearchgate.netnih.gov These methods often utilize reversed-phase chromatography with C8 or C18 columns. nih.govjournalajocs.comresearchgate.net
For instance, a study detailed an HPLC method using a C18 column with a mobile phase of methanol (B129727) and 0.01% orthophosphoric acid (61:39 v/v) at a flow rate of 0.9 ml/min, with detection at 224 nm. journalajocs.comresearchgate.net Another method employed a C8 monolithic column with a micellar eluent composed of sodium dodecyl sulfate, n-propanol, and orthophosphoric acid, with UV detection at 225 nm. nih.gov The linearity of these methods is typically established over a specific concentration range, for example, 5–25 µg/mL, with high correlation coefficients (r²=0.999). journalajocs.comresearchgate.net While these methods are primarily focused on the parent drug, the principles can be adapted for the analysis of its glucuronide metabolite. The separation of the more polar N-glucuronide from the parent compound is achievable by optimizing the mobile phase composition.
A summary of exemplary HPLC conditions for cyclobenzaprine analysis is provided in the table below.
| Parameter | Method 1 | Method 2 |
| Column | C18 analytical column | C8 monolithic column (100mm×4.6mm i.d., 5μm) |
| Mobile Phase | Methanol: 0.01% Orthophosphoric acid (61:39 v/v) | 0.15M Sodium dodecyl sulfate, 15% n-propanol, 0.02M orthophosphoric acid (pH 4.5), 0.3% triethylamine |
| Flow Rate | 0.9 mL/min | Not specified, but analysis time is under 6 minutes |
| Detection | 224 nm | 225 nm |
| Linearity Range | 5–25 µg/mL | 2-40 µg/mL |
| Correlation Coefficient (r²) | 0.999 | >0.997 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of drug metabolites, including Cyclobenzaprine N-glucuronide, in complex biological matrices like plasma and urine. researchgate.netactascientific.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Electrospray ionization (ESI) is a soft ionization technique commonly employed in LC-MS for the analysis of polar and thermally labile molecules like glucuronide conjugates. researchgate.netnih.gov For the analysis of Cyclobenzaprine N-glucuronide, positive ion mode ESI is typically utilized. actascientific.comnih.gov The cone voltage is a critical parameter that can be optimized to minimize in-source fragmentation of the glucuronide conjugate, which is a known phenomenon that can interfere with accurate quantification. researchgate.net By carefully selecting the cone voltage, the integrity of the [M+H]+ ion of the N-glucuronide can be preserved, leading to enhanced sensitivity in its detection. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry scan mode used for quantification. actascientific.comnih.gov In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. nih.gov
For the analysis of cyclobenzaprine, the transition of m/z 276.2 → 216.2 is commonly monitored. actascientific.comnih.gov When analyzing the N-glucuronide metabolite, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed. uab.edu Therefore, an MRM strategy for Cyclobenzaprine N-glucuronide would involve monitoring the transition from its protonated molecular ion [M+H]+ to the m/z of the parent cyclobenzaprine.
A representative table of MRM transitions for cyclobenzaprine and a potential strategy for its N-glucuronide is shown below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclobenzaprine | 276.2 | 216.2 |
| Cyclobenzaprine N-glucuronide | 452.2 (Calculated [M+H]+) | 276.2 |
Optimizing chromatographic conditions is crucial for the successful analysis of Cyclobenzaprine N-glucuronide. The goal is to achieve good separation of the metabolite from the parent drug and other endogenous matrix components. researchgate.net Reversed-phase columns, such as C18 or cyano (CN) columns, are frequently used. researchgate.netnih.gov
The mobile phase composition is a key factor in achieving optimal separation. A typical mobile phase consists of an aqueous component, often containing a small amount of acid like formic acid or an ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov For instance, a mobile phase of acetonitrile-water (40:60, v/v) containing 10 mM ammonium acetate and 0.1% formic acid has been successfully used for cyclobenzaprine analysis. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the polar glucuronide and the less polar parent drug. The flow rate is also optimized to ensure good peak shape and resolution.
Spectrometric Techniques for Structural Elucidation and Quantification
Mass spectrometry plays a pivotal role not only in quantification but also in the structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the metabolite. rsc.orgnih.gov
Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of Cyclobenzaprine N-glucuronide. rsc.org The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For glucuronide conjugates, a characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a key diagnostic fragmentation. uab.edu Further fragmentation of the resulting aglycone ion can provide additional structural confirmation. In the negative ion mode, characteristic fragment ions at m/z 175 and 113 are indicative of the glucuronate moiety. nih.gov These spectrometric techniques, combined with chromatographic separation, provide a robust framework for the unambiguous identification and reliable quantification of Cyclobenzaprine N-glucuronide in various biological samples.
Mass Spectrometry for Metabolite Identification and Fragmentation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing Cyclobenzaprine N-Glucuronide. This technique offers high sensitivity and specificity for detecting the metabolite in complex biological samples like plasma and urine. actascientific.comnih.gov Positive ion electrospray ionization (ESI) is a commonly employed interface. actascientific.comnih.gov
For quantitative analysis, the multiple reaction monitoring (MRM) mode is frequently used. actascientific.comnih.gov While direct analysis of the glucuronide conjugate is possible, a common strategy involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by quantification of the parent cyclobenzaprine. The characteristic mass transition for the parent cyclobenzaprine is monitored from a precursor ion of m/z 276.2 to a product ion of m/z 216.1 or 216.2. actascientific.comresearchgate.net
When analyzing the intact glucuronide conjugate, a key diagnostic feature in the mass spectrum is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of m/z 176.0321. nih.govresearchgate.net This neutral loss screening is a powerful tool for tentatively identifying glucuronidated compounds in complex mixtures before confirmation. nih.govresearchgate.net In-source dissociation of glucuronides can sometimes generate fragment ions that are identical to the precursor ions of the original drug, which necessitates efficient chromatographic separation to avoid interference. nih.gov
Table 1: LC-MS/MS Parameters for Cyclobenzaprine Analysis (Post-Hydrolysis)
| Parameter | Description | Source(s) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | actascientific.comnih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | actascientific.comnih.govresearchgate.net |
| Precursor Ion (Q1) | m/z 276.2, 276.6 | actascientific.comnih.govresearchgate.net |
| Product Ion (Q3) | m/z 216.1, 216.2, 216.4 | actascientific.comnih.govresearchgate.net |
| Internal Standard Example | Amitriptyline, Escitalopram | actascientific.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. rsc.org For complex molecules like Cyclobenzaprine N-Glucuronide, ¹H NMR spectroscopy is used to characterize the structure of metabolites isolated from biological systems. nih.gov This technique provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of the glucuronidation site and the stereochemistry of the conjugate, complementing the data obtained from mass spectrometry. rsc.org
Sample Preparation and Extraction Techniques for Biological Matrices
The successful analysis of Cyclobenzaprine N-Glucuronide from biological fluids such as plasma and urine hinges on effective sample preparation. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it in a solvent compatible with the analytical system.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a widely documented method for extracting cyclobenzaprine and its metabolites from biological samples. actascientific.comnih.gov The process typically involves adjusting the pH of the sample, often making it basic, to ensure the analyte is in a neutral, extractable form. researchgate.net An organic solvent or a mixture of solvents is then used to partition the analyte from the aqueous biological matrix.
Table 2: Examples of LLE Protocols for Cyclobenzaprine from Plasma
| Extraction Solvent(s) | Sample Pre-treatment | Key Steps | Source(s) |
|---|---|---|---|
| Methyl tert-butyl ether | Addition of internal standard | Vortex mixing, centrifugation, freezing of aqueous layer, evaporation of organic layer | nih.gov |
| Hexane-diethyl ether (3:1, v/v) | Addition of saturated sodium carbonate solution | One-step liquid-liquid extraction | nih.gov |
| Methylene chloride:pentane (30:70, v/v) | Adjusted to pH 10.5 | Extraction of basified plasma | researchgate.net |
| Ethyl acetate | Not specified | Simple single-step extraction | researchgate.net |
The mean extraction recovery for cyclobenzaprine using LLE with methyl tert-butyl ether has been reported to be as high as 92.8%. nih.gov
Solid Phase Extraction (SPE) Considerations
Solid Phase Extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and opportunities for automation. The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. After washing away interfering compounds, the analyte is eluted with a small volume of solvent. For cyclobenzaprine and its metabolites, mixed-mode cation exchange SPE cartridges, such as EVOLUTE® EXPRESS CX, have been utilized. norlab.com Another approach involves using reversed-phase sorbents like styrene-divinylbenzene (e.g., Strata-X) as a clean-up step following enzymatic hydrolysis. nih.gov
Enzymatic Hydrolysis Approaches for Glucuronide Conjugates
Cyclobenzaprine is extensively metabolized, and a significant portion is excreted in urine as its quaternary ammonium-linked glucuronide (N⁺-glucuronide). nih.govoup.com Direct measurement of this conjugate can be challenging due to its chromatographic properties and ionization efficiency. oup.com Therefore, a critical step in many analytical procedures is the enzymatic hydrolysis of the glucuronide bond to release the parent drug, which can then be more easily detected and quantified. norlab.comnih.gov This cleavage improves detection sensitivity and provides a longer window for monitoring. oup.com
The enzyme β-glucuronidase is used to specifically cleave the glucuronide conjugate from the parent molecule. norlab.comsigmaaldrich.com However, research has shown that the efficiency of this hydrolysis can vary significantly depending on the enzyme's source. oup.comoup.com Quaternary ammonium-linked glucuronides, such as that of cyclobenzaprine, have proven difficult to hydrolyze with β-glucuronidase enzymes isolated from mollusks like Haliotis rufescens (red abalone), Helix pomatia (snail), and Patella vulgata (limpet). oup.comsigmaaldrich.com
Table 3: Comparison of β-Glucuronidase Sources for Hydrolysis
| Enzyme Source | Relative Efficiency for N⁺-Glucuronides | Typical Incubation Conditions | Source(s) |
|---|---|---|---|
| Recombinant (e.g., IMCSzyme™, B-One™) | High to very high; near-complete conversion | Fast (5-30 min), effective at RT or 37-55°C | oup.commdpi.com |
| Haliotis rufescens (Red Abalone) | Low to moderate | Longer incubation (e.g., 30-60 min), requires elevated temperature (e.g., 65°C) | norlab.comoup.comoup.com |
| Helix pomatia (Snail) | Low | Longest incubation times (e.g., 18-24h) may be required | oup.comsigmaaldrich.commdpi.com |
| Patella vulgata (Limpet) | Variable, often low for N⁺-glucuronides | Requires elevated temperature (e.g., 60°C) | oup.comsigmaaldrich.com |
Challenges in Hydrolysis of Quaternary Ammonium Glucuronides
Quaternary ammonium glucuronides, such as Cyclobenzaprine N-glucuronide, present significant challenges for analysis, primarily due to their resistance to enzymatic hydrolysis. oup.comnih.gov This resistance stems from the unique chemical structure of the quaternary ammonium-linked glucuronide. oup.com
Standard hydrolysis procedures using β-glucuronidase from sources like mollusks (Helix pomatia and Haliotis rufescens) and bovine liver have shown limited success in cleaving the glucuronide from the parent compound. oup.comnih.gov For instance, studies have demonstrated that while phenolphthalein (B1677637) O-glucuronide is readily hydrolyzed by enzymes from various sources, N+-glucuronide metabolites of several drugs, including cyclobenzaprine, are resistant to hydrolysis under typical conditions (pH 5.0 and 7.4). nih.gov
The efficiency of enzymatic hydrolysis is highly dependent on the enzyme source and the pH of the buffer. nih.gov Research has shown that β-glucuronidase from Escherichia coli is more effective at hydrolyzing these quaternary ammonium glucuronides, with an optimal pH range of 6.5-7.4. nih.gov A collaborative study highlighted significant discrepancies in the recovery of cyclobenzaprine from patient urine samples when different enzymes were used, with a recombinant β-glucuronidase (IMCSzyme™) showing a 2- to 10-fold increase in analyte recovery compared to β-glucuronidase from Haliotis rufescens. oup.com This high degree of hydrolysis with IMCSzyme™ provides a more reliable method for the analysis of cyclobenzaprine N+-glucuronide. oup.com
The stability of quaternary ammonium-linked glucuronides over a wide pH range suggests that non-enzymatic degradation is not a major concern during analytical procedures. nih.gov However, the difficulties in achieving complete enzymatic hydrolysis can lead to an underestimation of the actual concentration of the metabolite in biological samples. oup.com This underscores the importance of carefully selecting the enzyme source and optimizing hydrolysis conditions for accurate quantification. oup.comnih.gov
Development and Validation of Bioanalytical Methods for Cyclobenzaprine N-Glucuronide
The development of robust and validated bioanalytical methods is crucial for the accurate quantification of Cyclobenzaprine N-glucuronide in biological matrices. Given the challenges associated with direct measurement and hydrolysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique. nih.govresearchgate.net
Sensitivity, Specificity, and Accuracy in Quantification
LC-MS/MS methods offer the high sensitivity, specificity, and throughput required for pharmacokinetic and bioequivalence studies of cyclobenzaprine. nih.gov These methods typically involve monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard to ensure accurate quantification and minimize interference from endogenous matrix components. nih.govresearchgate.net
For instance, a validated LC-MS/MS method for cyclobenzaprine in human plasma demonstrated a reliable linear response in the concentration range of 0.25 to 15 ng/mL, with a lower limit of quantification (LLOQ) of 0.25 ng/mL. nih.gov The accuracy and precision of this method were well within acceptable limits, with intra-assay accuracy ranging from 90.6% to 96.7% and inter-assay accuracy from 95.2% to 98.8%. nih.gov Another LC-MS/MS method reported an even lower LLOQ of 0.05 ng/mL with a correlation coefficient (r²) of 0.9998. researchgate.net
The specificity of these methods is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank plasma samples. nih.gov High extraction recovery values, often exceeding 90%, further contribute to the accuracy of the quantification. nih.gov
| Parameter | Method 1 nih.gov | Method 2 researchgate.net |
|---|---|---|
| Linear Range | 0.25 - 15 ng/mL | Not specified |
| LLOQ | 0.25 ng/mL | 0.05 ng/mL |
| Correlation Coefficient (r²) | 0.9979 | 0.9998 |
| Intra-assay Accuracy | 90.6% - 96.7% | Not specified |
| Inter-assay Accuracy | 95.2% - 98.8% | Not specified |
| Intra-assay Precision | 3.1% - 3.7% | Not specified |
| Inter-assay Precision | 5.5% - 6.9% | Not specified |
| Mean Extraction Recovery | 92.8% | 82.883% |
Application of Deuterium-Labeled Internal Standards
The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled analogs, is a cornerstone of accurate bioanalytical quantification using LC-MS/MS. acanthusresearch.com These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability in recovery. acanthusresearch.comresearchgate.net
For the analysis of cyclobenzaprine and its metabolites, a deuterium-labeled internal standard such as N-Desmethylcyclobenzaprine-D3 is often employed. cerilliant.com The key to a good SIL internal standard is the stability of the label; the isotopes should be placed in non-exchangeable positions to prevent their loss or replacement during the analytical process. acanthusresearch.com Deuterium (B1214612) labels should not be placed on heteroatoms like oxygen or nitrogen, and care must be taken with positions adjacent to carbonyl groups or certain aromatic positions where exchange can occur. acanthusresearch.com
While deuterium labeling is common due to cost-effectiveness, ¹³C and ¹⁵N isotopes are often preferred as they are not susceptible to exchange. acanthusresearch.comresearchgate.net The use of SIL internal standards has been shown to significantly reduce the impact of ion suppression, a common issue in LC-MS/MS analysis of complex biological samples, leading to more reproducible and accurate results. acanthusresearch.comresearchgate.net
Challenges and Advancements in N-Glucuronide Analytical Chemistry
The analytical chemistry of N-glucuronides, including Cyclobenzaprine N-glucuronide, is fraught with challenges that necessitate innovative approaches for their accurate characterization and quantification. nih.govnih.govresearchgate.net
A primary challenge is the potential for in-source fragmentation of glucuronides during mass spectrometric ionization, which can produce ions identical to those of the parent drug, leading to analytical interference. nih.govresearchgate.net Furthermore, the inherent instability of some glucuronides, particularly acyl glucuronides, which can hydrolyze back to the parent compound at physiological pH, complicates the development of reliable bioanalytical assays. nih.govresearchgate.net While quaternary ammonium glucuronides are generally more stable, their resistance to enzymatic hydrolysis presents a different set of analytical hurdles. nih.gov
Recent advancements have focused on overcoming these challenges. The development of highly efficient recombinant β-glucuronidases has significantly improved the hydrolysis of resistant N-glucuronides. oup.com Direct quantification using LC-MS/MS with authentic glucuronide standards is the preferred approach, as it avoids the uncertainties associated with hydrolysis and provides greater selectivity, especially for isomeric glucuronides. researchgate.net
Furthermore, chemical derivatization techniques are being explored to differentiate between various types of glucuronides (acyl-, O-, and N-glucuronides) by mass spectrometry. researchgate.net Chemical isotope labeling strategies, such as using N,N-dimethyl ethylenediamine (B42938) (DMED), have been shown to significantly enhance the detection sensitivity of glucuronides by improving their ionization efficiency in mass spectrometry. nih.gov These advancements, coupled with the use of stable isotope-labeled internal standards, are paving the way for more accurate and reliable analysis of N-glucuronide metabolites in complex biological matrices. acanthusresearch.comnih.gov
Pharmacokinetic and Dispositional Aspects of Cyclobenzaprine N Glucuronide
Preclinical and Clinical Disposition of Cyclobenzaprine (B1214914) N-Glucuronide Metabolites
The disposition of cyclobenzaprine is heavily influenced by the formation of its glucuronide conjugates, which dictates its route of excretion and potential for recirculation.
Following administration, cyclobenzaprine is extensively metabolized, and its elimination is primarily conducted through the kidneys. fda.gove-lactancia.org The predominant form excreted in the urine is not the unchanged drug, but rather its water-soluble glucuronide conjugates. drugbank.comnih.gov Studies using radiolabeled cyclobenzaprine have shown that approximately 38-51% of the administered radioactivity is recovered in the urine. drugbank.com Of this, only about 1% is in the form of the parent compound, highlighting the significance of metabolic conjugation prior to excretion. drugbank.com
Two distinct N-glucuronides have been identified as major metabolites in humans. researchgate.net In some analyses, Cyclobenzaprine N⁺-glucuronide concentrations in urine can account for up to 50% of the administered dose. oup.com The urinary excretion of total cyclobenzaprine, which includes both the unchanged drug and its glucuronide conjugate, has been observed to be greater following oral administration compared to parenteral routes. nih.gov This suggests a significant first-pass metabolism where cyclobenzaprine is converted to its N-glucuronide. In preclinical studies involving dogs and monkeys, urinary excretion was also the predominant route of elimination. drugbank.com
Table 1: Urinary Excretion Data for Cyclobenzaprine and its Metabolites
| Analyte | Percentage of Dose in Urine | Source |
|---|---|---|
| Total Radioactivity | 38-51% | drugbank.com |
| Unchanged Cyclobenzaprine | ~1% | drugbank.com |
| Cyclobenzaprine N⁺-Glucuronide | Up to 50% | oup.com |
Enterohepatic Circulation of Cyclobenzaprine Glucuronides
There is clear evidence that cyclobenzaprine and its metabolites, including the N-glucuronide, undergo enterohepatic circulation. drugbank.comnih.govnih.gov This process involves the excretion of the glucuronide conjugate into the bile, its subsequent hydrolysis back to the parent compound by intestinal microflora, and reabsorption into systemic circulation. This recirculation contributes to the drug's prolonged elimination half-life, which has been reported to be approximately 18 hours. fda.gov The enterohepatic circulation is a key factor in the drug's pharmacokinetics, influencing its duration of action and accumulation upon multiple dosing. fda.govnih.gov
Quantitative Assessment of Cyclobenzaprine N-Glucuronide Abundance in Biological Samples
The quantification of cyclobenzaprine and its metabolites in biological matrices like plasma and urine is essential for pharmacokinetic studies. While much of the available data focuses on the parent drug, the abundance of the N-glucuronide has been noted. As mentioned, Cyclobenzaprine N⁺-glucuronide can be present in urine at concentrations representing up to 50% of the dose. oup.com
The development of sensitive analytical methods has been crucial for these assessments. Capillary gas chromatography with nitrogen-selective detection has been described for the determination of cyclobenzaprine in plasma and urine, with specific mention of measuring glucuronates in urine. nih.gov More recent ultra-high performance liquid chromatography (UHPLC) methods have achieved high-efficiency recovery and sensitivity, with a limit of quantification for the parent drug as low as 0.005 µg/mL in human plasma. researchgate.net Such methods are foundational for accurately assessing the concentration of metabolites like Cyclobenzaprine N-Glucuronide.
Table 2: Reported Concentrations and Detection Limits
| Compound | Matrix | Concentration / Limit | Source |
|---|---|---|---|
| Cyclobenzaprine N⁺-Glucuronide | Urine | Up to 50% of dose | oup.com |
| Cyclobenzaprine | Plasma | Limit of Quantification: 0.005 µg/mL | researchgate.net |
| Cyclobenzaprine | Plasma | Assayable down to 25 ng/mL | researchgate.net |
Influence of Hepatic Impairment on Glucuronide Formation and Elimination (Clinical Context)
Cyclobenzaprine is extensively metabolized in the liver, and therefore, hepatic function is critical for its clearance. fda.govdroracle.ai In a clinical context, individuals with hepatic impairment show altered pharmacokinetics of cyclobenzaprine. Studies in subjects with mild hepatic insufficiency have demonstrated that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) were approximately double the values observed in healthy control groups. droracle.ainih.gov
This indicates that the clearance of cyclobenzaprine is significantly reduced in this population. nih.gov The reduced clearance leads to higher plasma concentrations and a prolonged elimination half-life. e-lactancia.org Consequently, the formation and elimination of glucuronide conjugates are impaired. While these findings are from clinical studies, they underscore the liver's central role in the glucuronidation pathway, which is the primary route for cyclobenzaprine elimination. The use of cyclobenzaprine in subjects with moderate to severe hepatic impairment is not recommended due to the expected increase in systemic exposure and the lack of comprehensive data. droracle.ai
Table 3: Effect of Mild Hepatic Impairment on Cyclobenzaprine Pharmacokinetics (Clinical Data)
| Pharmacokinetic Parameter | Change in Subjects with Mild Hepatic Impairment | Source |
|---|---|---|
| AUC (Area Under Curve) | Approximately 2-fold increase | droracle.ai |
| Cmax (Maximum Concentration) | Approximately 2-fold increase | droracle.ai |
| Steady-State Plasma Concentration | Up to 2-fold higher | nih.gov |
| Elimination Half-life | Increased | e-lactancia.org |
Implications of UGT Polymorphisms on Cyclobenzaprine N-Glucuronide Disposition (Preclinical Context)
The formation of Cyclobenzaprine N-Glucuronide is a conjugation reaction catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.gov Research has identified UGT1A4 and UGT2B10 as the primary enzymes responsible for the N-glucuronidation of cyclobenzaprine. drugbank.comnih.gov
In the field of pharmacogenetics, it is well-established that genes encoding drug-metabolizing enzymes, such as UGTs, can exhibit polymorphisms. These genetic variations can lead to the expression of enzymes with altered, reduced, or absent functional activity. Consequently, individuals with different UGT polymorphisms can display significant inter-individual variability in drug metabolism and disposition.
In the preclinical context, while direct studies on the impact of UGT1A4 and UGT2B10 polymorphisms on cyclobenzaprine disposition are not extensively detailed in the provided literature, the identification of these specific enzymes is critical. It can be inferred that polymorphisms in the UGT1A4 and UGT2B10 genes could lead to variations in the rate and extent of Cyclobenzaprine N-Glucuronide formation. Such variations would, in turn, affect the plasma clearance and elimination half-life of cyclobenzaprine, potentially leading to different systemic exposures among individuals with different genotypes. This remains an important area for further preclinical investigation to understand the full spectrum of variability in cyclobenzaprine metabolism.
Computational and Modeling Approaches in Cyclobenzaprine N Glucuronide Research
In Silico Prediction of N-Glucuronidation Sites
The prediction of metabolic pathways is a critical component of drug development. nih.gov In silico models offer a rapid and cost-effective means to predict which sites on a molecule are susceptible to metabolism, such as N-glucuronidation. nih.gov These computational tools are essential because the specific UGT isoform involved and the site of conjugation can significantly influence a drug's pharmacokinetic profile.
Quantitative Structure-Activity Relationship (QSAR) models, particularly three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used in this domain. tdl.orgnih.gov These models are built using a dataset of compounds with known metabolic activities toward a specific UGT enzyme. tdl.org By analyzing the physicochemical properties and spatial arrangements of these molecules, the models can identify the structural features that are favorable or unfavorable for glucuronidation. tdl.orgnih.gov
For example, research on UGT1A9, a major UGT isoform, has led to the development of statistically reliable 3D-QSAR models with strong predictive power for substrate selectivity and in vitro clearance. nih.gov These models are constructed by aligning the structures of known substrates based on the glucuronidation site and adjacent chemical features. nih.gov The resulting contour maps can then elucidate the structural characteristics required for a compound to be a substrate for the enzyme. tdl.orgnih.gov While specific models for cyclobenzaprine's N-glucuronidation are not detailed in the public literature, the established success of these approaches for other compounds demonstrates their applicability. tdl.org The goal of such models is to predict the metabolic fate of new drug candidates early in the development process. nih.gov
Table 1: Example of Statistical Validation for 3D-QSAR Models in Glucuronidation Prediction
This table presents validation data for 3D-QSAR models developed to predict the substrate selectivity of the UGT1A9 enzyme, demonstrating the statistical reliability and predictive power of such in silico approaches.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) |
|---|---|---|---|
| CoMFA | 0.548 | 0.949 | 0.775 |
| CoMSIA | 0.579 | 0.876 | 0.700 |
Data derived from studies on a diverse set of 145 phenolic compounds. nih.gov
Molecular Modeling of UGT-Cyclobenzaprine Interactions
Understanding the interaction between a drug and a metabolizing enzyme at a molecular level is crucial for explaining selectivity and predicting potential drug-drug interactions. Molecular modeling techniques, such as homology modeling and molecular docking, are used to visualize and analyze these interactions, especially when experimental crystal structures of the enzymes are unavailable. nih.govresearchgate.net
UDP-glucuronosyltransferases are membrane-bound enzymes, which makes them difficult to crystallize, and a complete three-dimensional structure for most human UGTs is not yet available. nih.govresearchgate.net To overcome this, researchers often construct homology models, which are 3D representations of the enzyme's structure based on the known structures of related proteins. researchgate.net
For cyclobenzaprine (B1214914), which is a selective substrate for the UGT2B10 isoform, molecular modeling can be used to simulate its binding within the active site of this enzyme. nih.gov The process involves:
Homology Modeling: Building a 3D structural model of the UGT2B10 enzyme.
Molecular Docking: Computationally placing the cyclobenzaprine molecule into the active site of the modeled UGT2B10. This simulation identifies the most likely binding poses.
Interaction Analysis: Analyzing the docked conformation to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the cyclobenzaprine molecule. researchgate.net
These models can reveal the structural basis for why cyclobenzaprine is a substrate for UGT2B10 and not other isoforms. researchgate.net Furthermore, insights from these simulations can guide the design of new molecules with improved metabolic stability. researchgate.net
Simulation of Glucuronide Metabolism and Disposition
After its formation, the disposition of Cyclobenzaprine N-Glucuronide in the body is a complex process. Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful simulation tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of both a parent drug and its metabolites. nih.gov
Cyclobenzaprine is extensively metabolized, and its primary route of excretion from the body is in the form of glucuronide conjugates via the kidneys. jocpr.comnih.govnih.govresearchgate.net The parent drug itself exhibits a long elimination half-life, which can range from 8 to 37 hours. jocpr.comnih.gov Simple extrapolations from in vitro data, such as experiments using human liver microsomes, often underpredict the in vivo clearance of drugs that undergo significant glucuronidation. nih.gov
PBPK models offer a more sophisticated approach by integrating physiological, biochemical, and drug-specific information to create a whole-body simulation. nih.gov For Cyclobenzaprine N-Glucuronide, a PBPK model could incorporate:
Formation Rate: Kinetic data on the formation of the glucuronide by UGT2B10.
Physiological Parameters: Data on blood flow to various organs like the liver and kidneys. nih.gov
Transporter Effects: The role of efflux transporters, such as BCRP (Breast Cancer Resistance Protein), which can influence the movement of glucuronide metabolites out of cells and into bile or urine. nih.gov
Enterohepatic Circulation: The potential for the glucuronide to be excreted into the bile, hydrolyzed back to cyclobenzaprine in the intestine, and then reabsorbed. nih.gov
Deglucuronidation: The enzymatic cleavage of the glucuronide back to the parent compound. nih.gov
By simulating these interconnected processes, PBPK models can provide a more accurate prediction of the pharmacokinetic profile of both cyclobenzaprine and its glucuronide metabolite, helping to understand its persistence in the body and the factors influencing its elimination. nih.gov
Table 2: Pharmacokinetic Parameters of Parent Compound (Cyclobenzaprine)
This table summarizes key pharmacokinetic parameters for the parent drug, cyclobenzaprine, following oral administration. These values serve as essential inputs for constructing PBPK models to simulate the disposition of its metabolites.
| Parameter | Value | Source(s) |
|---|---|---|
| Bioavailability | 33% - 55% | nih.gove-lactancia.orgjocpr.com |
| Plasma Protein Binding | ~93% | jocpr.comnih.gove-lactancia.org |
| Time to Peak (Tmax) | ~4.5 hours (immediate-release) | nih.govresearchgate.net |
| Elimination Half-life | 18 hours (mean); range 8-37 hours | jocpr.comnih.gov |
| Metabolism | Extensive, via CYP450 and UGT enzymes | nih.govnih.gov |
| Primary Excretion | Primarily as glucuronides via the kidney | jocpr.comnih.govjocpr.com |
Future Directions and Emerging Research Areas
Exploration of Less Characterized Glucuronide Isomers and Stereoselectivity
Cyclobenzaprine (B1214914) N-glucuronide is typically available and referenced as a mixture of diastereomers. veeprho.comveeprho.comaxios-research.com The glucuronidation occurs at the tertiary amine of cyclobenzaprine, creating a quaternary ammonium-linked glucuronide, which introduces a new chiral center. The inherent chirality of the glucuronic acid molecule, combined with the new chiral center, results in the formation of multiple diastereomers. While the IUPAC name specifies a single stereoisomer, (2S, 3S, 4S, 5R)-6-((3-(5H-dibenzo[a,d] drugbank.comannulen-5-ylidene)propyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate, the actual metabolic product is a complex mixture. veeprho.comnih.gov
The exploration of these less-characterized isomers is a critical future direction. Stereoselectivity in drug metabolism is a well-established phenomenon where different stereoisomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic profiles. It is plausible that the various diastereomers of Cyclobenzaprine N-Glucuronide possess different rates of formation and elimination, and potentially different toxicological properties. Future research must focus on the stereoselective synthesis and separation of these isomers to enable individual evaluation. Advanced chromatographic techniques will be essential for resolving and quantifying these closely related compounds in biological matrices.
Table 1: Properties of Cyclobenzaprine N-Glucuronide
| Property | Details | Reference(s) |
|---|---|---|
| Chemical Name | Cyclobenzaprine N-Glucuronide | nih.gov |
| Nature | Mixture of Diastereomers | veeprho.comveeprho.comaxios-research.com |
| Molecular Formula | C₂₆H₂₉NO₆ | axios-research.comnih.gov |
| Molecular Weight | 451.52 g/mol | veeprho.comaxios-research.com |
| Parent Drug | Cyclobenzaprine | veeprho.com |
Advanced Omics Technologies for Comprehensive Metabolite Profiling
The complete metabolic fate of cyclobenzaprine is not fully elucidated, and advanced "omics" technologies offer a powerful lens for comprehensive metabolite profiling. nih.gov Metabolomics, in particular, which involves the large-scale study of small molecules within cells, tissues, or organisms, can provide an unbiased and detailed snapshot of all cyclobenzaprine metabolites, including previously unidentified glucuronide isomers. nih.gov
High-throughput technologies, especially high-resolution mass spectrometry (HRMS) platforms like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR), are central to modern metabolomics. mdpi.com Applying these techniques to biological samples from preclinical studies could reveal the full spectrum of cyclobenzaprine conjugation. Integrating metabolomics data with genomics (studying genetic variants in UGT enzymes) and transcriptomics (measuring UGT gene expression) would create a multi-omics pipeline. mdpi.com This systems-level approach can link specific genetic makeups to variations in metabolite profiles, offering a deeper understanding of inter-individual differences in cyclobenzaprine metabolism. nih.govnih.gov
Development of Novel Analytical Probes for UGT Activity Related to N-Glucuronidation
The N-glucuronidation of cyclobenzaprine is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A4 and UGT2B10. drugbank.com A significant challenge in studying the activity of these specific enzymes is the lack of highly selective and sensitive analytical probes. researchgate.net Current methods often rely on non-fluorescent probes that require lengthy and laborious analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Future research should prioritize the development of novel analytical probes, particularly fluorescent probes, that are specific for UGT1A4 and UGT2B10. researchgate.netnih.gov An ideal probe would be a substrate that is exclusively or predominantly metabolized by one of these UGT isoforms, producing a readily detectable signal (e.g., fluorescence). Such probes would enable high-throughput screening (HTS) of potential inhibitors and provide a more accurate means to measure UGT1A4 and UGT2B10 activity in complex biological samples like human liver microsomes. epa.gov This would facilitate a better understanding of the factors that regulate cyclobenzaprine N-glucuronidation and its potential for drug-drug interactions.
Integrating In Vitro and In Silico Data for Predictive Metabolism Models
The integration of data from laboratory experiments (in vitro) and computer simulations (in silico) holds immense promise for creating predictive models of drug metabolism. frontiersin.org For cyclobenzaprine, this involves combining kinetic data from in vitro systems with computational modeling.
In Vitro Data Generation: Experiments using human liver microsomes and recombinant human UGT enzymes (specifically UGT1A4 and UGT2B10) can determine key kinetic parameters (Kₘ and Vₘₐₓ) for the formation of Cyclobenzaprine N-Glucuronide. drugbank.comnih.govnih.gov
In Silico Modeling: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can simulate the interaction between cyclobenzaprine and UGT enzymes. Furthermore, in silico algorithms can predict the impact of genetic variants (polymorphisms) on enzyme function. frontiersin.org
By combining these datasets, researchers can build robust physiologically based pharmacokinetic (PBPK) models. These models can predict how factors like genetics, co-administered drugs, and disease states might alter the metabolism of cyclobenzaprine and the formation of its N-glucuronide metabolite, thereby advancing the principles of personalized medicine. frontiersin.orgxenotech.com
Biomarker Potential of Cyclobenzaprine N-Glucuronide in Preclinical Studies
Given that Cyclobenzaprine N-glucuronide is a major metabolite found in urine, its quantification could serve as a valuable non-invasive biomarker in preclinical studies. oup.comnih.gov The concentration of this metabolite could potentially be used to monitor several key parameters.
Table 2: Potential Biomarker Applications of Cyclobenzaprine N-Glucuronide
| Biomarker Application | Description | Rationale |
|---|---|---|
| Enzyme Activity | To assess the in vivo activity of UGT1A4 and UGT2B10 enzymes. | The rate of formation and excretion of the N-glucuronide directly reflects the catalytic activity of the involved UGTs. drugbank.com |
| Drug Exposure | To serve as an indicator of systemic exposure to the parent drug, cyclobenzaprine. | As a major metabolite, its levels are correlated with the administered dose and absorption of cyclobenzaprine. nih.gov |
| Metabolic Phenotyping | To phenotype subjects based on their metabolic capacity for N-glucuronidation. | Preclinical animal models can be stratified into "fast" or "slow" metabolizers, which can then be correlated with genetic data. |
| Compliance Monitoring | To confirm adherence to a prescribed cyclobenzaprine regimen. | The presence of the metabolite in urine confirms recent administration of the drug. nih.gov |
Preclinical studies in appropriate animal models are the first step to validate these potential applications. Such studies would involve administering cyclobenzaprine to animals, collecting urine and plasma samples, and correlating the levels of the N-glucuronide metabolite with the parent drug concentration, UGT enzyme expression, and any observed pharmacodynamic effects. This foundational work is necessary before its potential as a clinical biomarker can be explored.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Cyclobenzaprine N-β-D-Glucuronide in biological matrices?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For enhanced specificity, tandem mass spectrometry (LC-MS/MS) is preferred, especially when deuterated internal standards (e.g., Cyclobenzaprine-d3 hydrochloride) are employed to correct for matrix effects . Key parameters include a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and flow rate of 1.0 mL/min .
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) .
Q. How can researchers ensure the stability of Cyclobenzaprine N-β-D-Glucuronide during experimental storage?
- Protocol : Store lyophilized samples at -80°C in amber vials to prevent photodegradation. For short-term stability (≤7 days), refrigeration at 4°C is acceptable. Avoid freeze-thaw cycles, as glucuronides are prone to hydrolysis .
- Verification : Conduct forced degradation studies under acidic/alkaline conditions to identify degradation products and establish stability-indicating assays .
Q. What synthetic routes are validated for producing high-purity Cyclobenzaprine N-β-D-Glucuronide?
- Approach : Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4) in hepatic microsomes is standard. Purification involves solid-phase extraction (SPE) followed by preparative HPLC with ≥95% purity thresholds .
- Quality Control : Confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate against pharmacopeial standards (USP/EP) for traceability .
Advanced Research Questions
Q. How do methodological limitations in preclinical studies impact the interpretation of Cyclobenzaprine N-β-D-Glucuronide’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Analysis : Preclinical models often overlook interspecies differences in UGT activity, leading to overestimation of metabolite formation rates in humans. Use humanized liver models or physiologically based pharmacokinetic (PBPK) simulations to improve translational accuracy .
- Data Reconciliation : Apply ANOVA with post hoc tests (e.g., Bonferroni correction) to compare in vitro glucuronidation rates with in vivo plasma concentrations, adjusting for covariates like age and CYP3A4 polymorphisms .
Q. What strategies resolve contradictions in reported receptor-binding affinities of Cyclobenzaprine and its glucuronide metabolites?
- Experimental Design : Perform competitive radioligand binding assays under standardized conditions (pH 7.4, 37°C) to assess muscarinic (M1/M2/M3) and serotonergic (5-HT2A) receptor interactions. Include positive controls (e.g., atropine for M receptors) to normalize data .
- Meta-Analysis : Systematically review literature using PRISMA guidelines, highlighting heterogeneity in assay methodologies (e.g., cell lines, incubation times) as primary sources of variability .
Q. How can researchers establish traceability of Cyclobenzaprine N-β-D-Glucuronide reference materials for regulatory compliance?
- Certification : Use certified reference materials (CRMs) like N-Nitroso Desmethyl Cyclobenzaprine, which comply with USP <476> and EMA nitrosamine guidelines. Validate against primary standards via collaborative studies .
- Documentation : Include batch-specific certificates of analysis (CoA) with data on isotopic purity (e.g., ≥98% for deuterated analogs) and residual solvent levels .
Q. What experimental frameworks are optimal for studying drug-drug interactions (DDIs) involving Cyclobenzaprine N-β-D-Glucuronide?
- In Vitro Systems : Co-incubate Cyclobenzaprine with UGT inhibitors (e.g., valproic acid) in hepatocyte suspensions. Monitor metabolite formation via LC-MS/MS and apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) .
- In Silico Tools : Use Simcyp or GastroPlus to simulate DDIs in virtual populations, incorporating genetic variability in UGT1A4 and transporter (OATP1B1) expression .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
